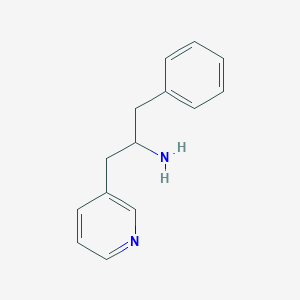

1-Phenyl-3-(pyridin-3-YL)propan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Phenyl-3-(pyridin-3-YL)propan-2-amine” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . It is a liquid at room temperature .

Synthesis Analysis

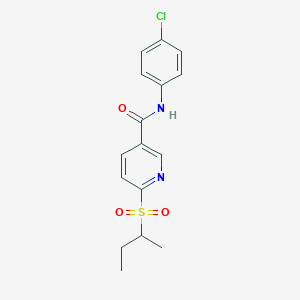

The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

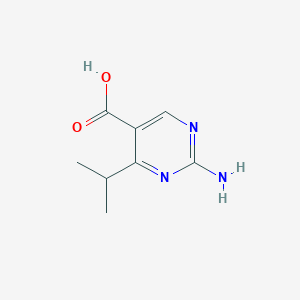

The molecular structure of “1-Phenyl-3-(pyridin-3-YL)propan-2-amine” consists of a phenyl group attached to the second carbon of a propan-2-amine, with a pyridin-3-yl group also attached to the same carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Phenyl-3-(pyridin-3-YL)propan-2-amine” include a molecular weight of 212.29 . It is a liquid at room temperature .Applications De Recherche Scientifique

Variability in Chemistry and Properties

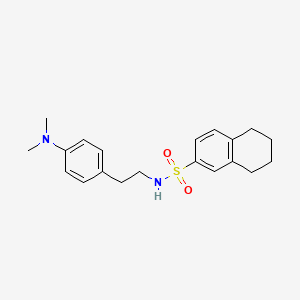

A comprehensive review by Boča et al. (2011) delves into the chemistry of compounds containing pyridine derivatives, emphasizing their preparation procedures, properties, and the formation of complex compounds. This review highlights the spectroscopic properties, structures, magnetic properties, and the biological and electrochemical activity of these compounds, pointing out areas for potential future research, including unknown analogs of "1-Phenyl-3-(pyridin-3-YL)propan-2-amine" (Boča, Jameson, & Linert, 2011).

Reactions with C- and N-Nucleophiles

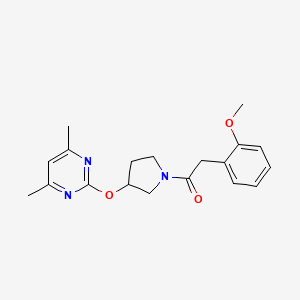

Research by Kamneva et al. (2018) systematizes data on the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents, demonstrating that the reaction direction is influenced by the initial reagents' structure, the strength of the nucleophilic agent, and reaction conditions. This work showcases the synthesis of a wide array of compounds, including amides and heterocyclic compounds, underscoring the versatility of "1-Phenyl-3-(pyridin-3-YL)propan-2-amine" in synthetic chemistry (Kamneva, Anis’kova, & Egorova, 2018).

Optoelectronic Materials

The incorporation of pyridine and pyrimidine fragments into π-extended conjugated systems is highlighted by Lipunova et al. (2018) for creating novel optoelectronic materials. This review discusses luminescent small molecules and chelate compounds, emphasizing their application in photo- and electroluminescence, demonstrating the potential of "1-Phenyl-3-(pyridin-3-YL)propan-2-amine" derivatives in the development of electronic devices and luminescent elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with intracellular targets like akt and its downstream target pras40 .

Mode of Action

It’s known that similar compounds can inhibit intracellular akt activation . This suggests that 1-Phenyl-3-(pyridin-3-YL)propan-2-amine might interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Based on its potential interaction with akt and pras40 , it could be inferred that it might affect pathways related to cell survival and proliferation.

Result of Action

Based on its potential interaction with akt and pras40 , it might influence cell survival and proliferation.

Propriétés

IUPAC Name |

1-phenyl-3-pyridin-3-ylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-14(9-12-5-2-1-3-6-12)10-13-7-4-8-16-11-13/h1-8,11,14H,9-10,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJUHFIHXUQHMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CN=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2871077.png)

![N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2871084.png)

![4-(4-Cyclohexylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2871096.png)

![3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid](/img/structure/B2871097.png)